![molecular formula C20H19FN2O3 B2413806 (3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1798019-32-5](/img/structure/B2413806.png)
(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
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Overview
Description
“(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone” is a chemical compound with potential applications in various fields. It belongs to a new series of chalcones that may be useful in the treatment of lung cancer .
Synthesis Analysis
The synthesis of this compound involves various methods, including one-pot synthesis, three-component reaction, and condensation reaction . The intermediate compound is prepared by N-arylation using a copper (I) iodide catalyst followed by reduction .Molecular Structure Analysis
The molecular structure of this compound is confirmed by different spectral tools . Molecular docking studies were performed on the most two effective chalcones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N-arylation and reduction . A new asymmetric Wacker-type cyclization and tandem cyclization promoted by Pd (II)-spiro bis (isoxazoline) catalyst are also involved .Scientific Research Applications
Catalytic Applications in Synthesis
Research on similar furan and phenyl compounds has shown their utility in chemical synthesis. For example, Phosphomolybdic Acid has been identified as a highly efficient solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, indicating potential for catalytic applications in creating complex organic compounds (B. Reddy et al., 2012).
Biological and Pharmaceutical Research
Compounds with similar structural features have been explored for their biological activity. For instance, novel Pyrazoline Derivatives exhibited significant anti-inflammatory and antibacterial activities, suggesting that compounds with furan and phenyl groups may have potential pharmaceutical applications (P. Ravula et al., 2016).
Antitumour Activity
The synthesis and testing of 2-aroylbenzofuran-3-ols for in vitro cytotoxicity against various human cancer cell lines revealed that certain compounds show good inhibiting abilities, highlighting the relevance of furan and phenyl compounds in developing antitumor agents (Nguyễn Tiến Công et al., 2020).
Material Science
In material science, compounds featuring azepane and phenyl groups have been analyzed for their potential use in designer drugs, indicating a methodological interest in understanding these compounds’ chemical properties and potential applications (J. Nakajima et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a novel spirocyclic propionamide derivative , and while similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
It is synthesized through n-arylation of pyrazolone using a copper (i) iodide catalyst followed by reduction to give an amine
Biochemical Pathways
Given the structural similarity to other indole derivatives , it could potentially affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-16-8-6-14(7-9-16)15-4-1-2-10-23(13-15)20(24)17-12-19(26-22-17)18-5-3-11-25-18/h3,5-9,11-12,15H,1-2,4,10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGRANHQHRSNRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone |
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